molecular formula C15H14ClNO3 B2916370 Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097148-66-7

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No. B2916370
CAS RN: 1097148-66-7
M. Wt: 291.73
InChI Key: CMVPPKFGLUSYRY-UHFFFAOYSA-N
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Description

“Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate” is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl ester group, an amino group, and a chloro group . The exact spatial configuration of these groups could not be found in the available resources.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 291.73 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Labelled Compounds

    Taylor et al. (1996) described the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, showcasing methods for preparing isotopically labelled compounds for tracing and study purposes in biochemical experiments (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

  • Protection Groups in Synthesis

    Kukase et al. (1990) discussed the use of the 4-nitrobenzyl group as a versatile protecting group for hydroxyl functions, which can be selectively removed, demonstrating the importance of protection strategies in complex organic synthesis (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Pharmacological Activities

  • Antioxidant Properties

    Hussain (2016) synthesized new 5-amino-1,2,4-Triazole Derivatives containing 2,6-dimethoxyphenol, demonstrating significant free-radical scavenging ability. This highlights the potential pharmacological benefits of structurally similar compounds in combating oxidative stress (Hussain, 2016).

  • Antibacterial Activity

    Shakir, Saoud, & Hussain (2020) explored the synthesis and antibacterial activity of 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives, indicating that compounds with benzoate structures can possess significant antibacterial properties against a variety of bacteria (Shakir, Saoud, & Hussain, 2020).

Methodological Applications

  • Liquid Crystalline and Fire Retardant Molecules: Jamain, Khairuddean, & Guan-Seng (2020) reported on the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. This research demonstrates the diverse application potential of compounds with benzoate functionalities in materials science (Jamain, Khairuddean, & Guan-Seng, 2020).

properties

IUPAC Name

methyl 4-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPPKFGLUSYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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